![molecular formula C24H22N4O3 B15063112 (2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate is a complex organic molecule that features a tetrazole ring, a biphenyl structure, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxybenzyl chloride with sodium azide under appropriate conditions to form the tetrazole ring.
Coupling with Biphenyl: The tetrazole derivative is then coupled with a biphenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the tetrazole ring or the biphenyl structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidation of the methoxybenzyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the tetrazole ring can lead to the formation of an amine derivative.
Substitution: Substitution of the acetate group can produce various esters or ethers.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly in designing enzyme inhibitors.
Medicine
Industry
Materials Science: The biphenyl structure lends itself to applications in the development of new materials, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate: can be compared with other tetrazole-containing compounds such as:
Uniqueness
- The unique combination of the tetrazole ring, biphenyl structure, and acetate group in (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate provides distinct chemical properties and potential applications that are not found in simpler tetrazole derivatives.
Propriétés
Formule moléculaire |
C24H22N4O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C24H22N4O3/c1-17(29)31-16-19-7-11-20(12-8-19)22-5-3-4-6-23(22)24-25-26-27-28(24)15-18-9-13-21(30-2)14-10-18/h3-14H,15-16H2,1-2H3 |
Clé InChI |
XYFPGMLGFSOPCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


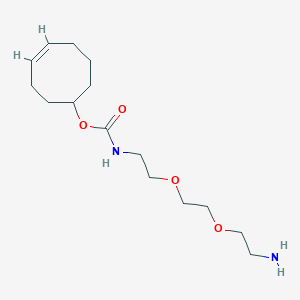
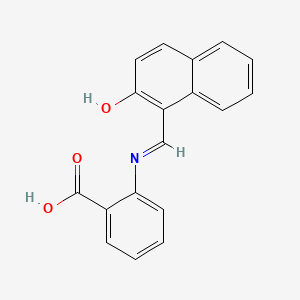

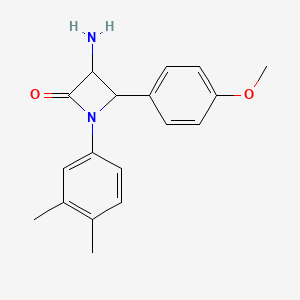
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
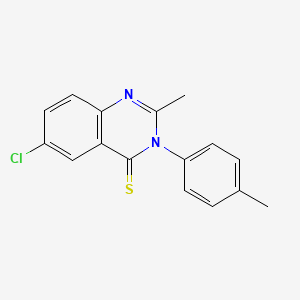

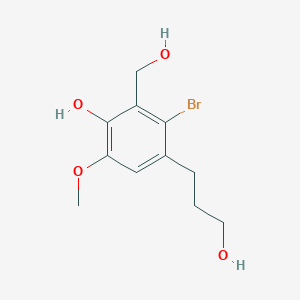
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
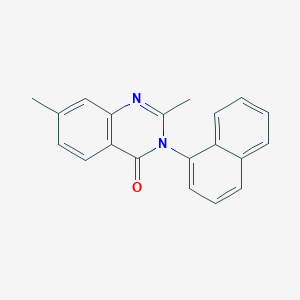


![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
